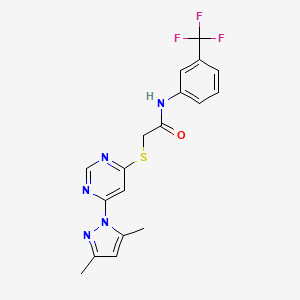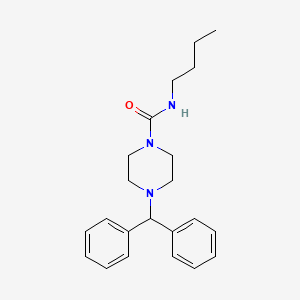
(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate is a chemical compound known for its unique structure and versatile applications in scientific research. This compound features a benzodioxole ring substituted with nitro groups, which imparts distinct chemical properties and reactivity. It is utilized in various fields such as pharmaceuticals, organic synthesis, and material science.
Méthodes De Préparation
The synthesis of (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1,3-benzodioxole followed by esterification with 4-nitrobenzenecarboxylic acid. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as sulfuric acid or hydrochloric acid for esterification. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, including controlled temperature and pressure settings .
Analyse Des Réactions Chimiques
(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines, typically using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under specific conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and strong acids.
Applications De Recherche Scientifique
(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate is widely used in scientific research due to its unique chemical properties. In chemistry, it serves as a precursor for synthesizing more complex molecules and as a reagent in organic transformations. In biology and medicine, it is studied for its potential pharmacological activities and as a model compound for drug development. In the industry, it is used in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include oxidative stress mechanisms and the modulation of enzyme activities, depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar compounds to (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate include other nitro-substituted benzodioxoles and nitrobenzenecarboxylates. These compounds share similar structural features but may differ in their reactivity and applications. For example, nitrobenzodioxoles with different substitution patterns may exhibit varied pharmacological activities or chemical reactivity.
Propriétés
IUPAC Name |
(6-nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O8/c18-15(9-1-3-11(4-2-9)16(19)20)23-7-10-5-13-14(25-8-24-13)6-12(10)17(21)22/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEOPFBUTAPVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Thia-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2600215.png)

![N-Ethyl-N-[2-[[(1R,2R)-2-methylsulfanylcyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2600219.png)

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine](/img/structure/B2600221.png)
![3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2600226.png)
![2-[(2,4-Dichlorobenzoyl)amino]propanoic acid](/img/structure/B2600227.png)


![(3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one](/img/structure/B2600230.png)
![{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/new.no-structure.jpg)



